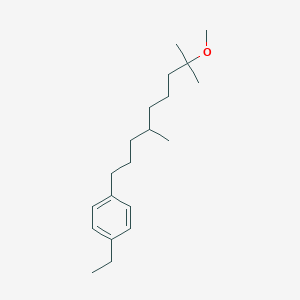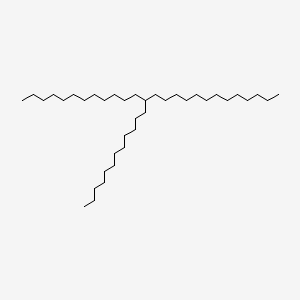
Hexacosane, 13-dodecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexacosane, 13-dodecyl- is a long-chain alkane with the molecular formula C38H78 . It is a derivative of hexacosane, where a dodecyl group is attached to the 13th carbon atom of the hexacosane chain. This compound is known for its hydrophobic properties and is often found in various natural sources, including plants and animals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexacosane, 13-dodecyl- can be synthesized through various organic synthesis methods. One common approach involves the alkylation of hexacosane with a dodecyl halide under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), and is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
In industrial settings, the production of hexacosane, 13-dodecyl- may involve catalytic hydrogenation of long-chain alkenes followed by fractional distillation to isolate the desired product. This method ensures high purity and yield, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Hexacosane, 13-dodecyl- primarily undergoes reactions typical of alkanes, including:
Oxidation: Under strong oxidizing conditions, it can be converted to corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Although already fully saturated, it can undergo reductive cleavage under specific conditions.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of haloalkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogens (Cl2, Br2) in the presence of UV light or radical initiators.
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Shorter-chain alkanes (if cleavage occurs).
Substitution: Haloalkanes.
Aplicaciones Científicas De Investigación
Hexacosane, 13-dodecyl- has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of long-chain alkanes and their interactions.
Biology: Investigated for its role in the cuticular waxes of plants, contributing to water repellency and protection against pests.
Medicine: Explored for its potential in drug delivery systems due to its hydrophobic nature.
Mecanismo De Acción
The mechanism of action of hexacosane, 13-dodecyl- is primarily related to its hydrophobic interactions. In biological systems, it integrates into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Hexacosane: The parent compound with a straight-chain structure.
Octacosane: Another long-chain alkane with 28 carbon atoms.
Tetracosane: A long-chain alkane with 24 carbon atoms.
Uniqueness
Hexacosane, 13-dodecyl- is unique due to the presence of the dodecyl group, which imparts distinct physical and chemical properties. This branching increases its hydrophobicity and alters its melting and boiling points compared to its straight-chain counterparts .
Propiedades
Número CAS |
55517-73-2 |
|---|---|
Fórmula molecular |
C38H78 |
Peso molecular |
535.0 g/mol |
Nombre IUPAC |
13-dodecylhexacosane |
InChI |
InChI=1S/C38H78/c1-4-7-10-13-16-19-22-25-28-31-34-37-38(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3/h38H,4-37H2,1-3H3 |
Clave InChI |
IQPARKNJBHMRSZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(CCCCCCCCCCCC)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


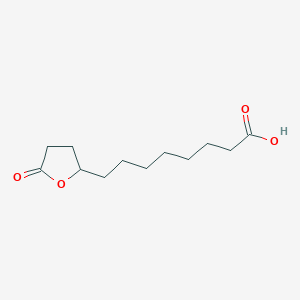
![Heptyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14644055.png)
![N-[4-(cyclohexen-1-yl)phenyl]acetamide](/img/structure/B14644059.png)
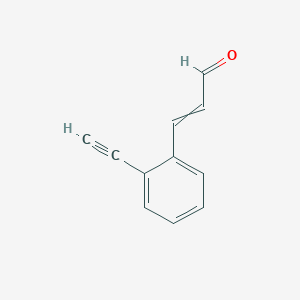
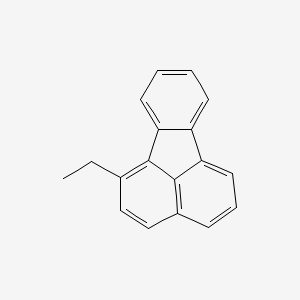
![[2,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-en-1-yl]benzene](/img/structure/B14644080.png)
![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide](/img/structure/B14644083.png)
![4,4'-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14644086.png)

![Benzene, 1,1'-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-](/img/structure/B14644092.png)


![8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14644109.png)
